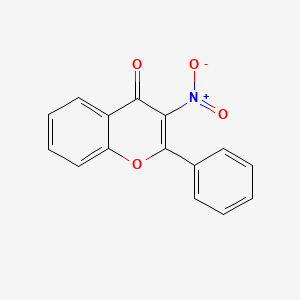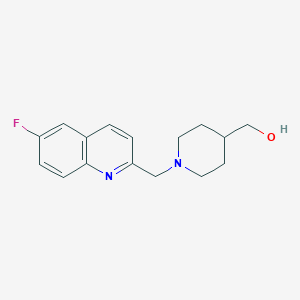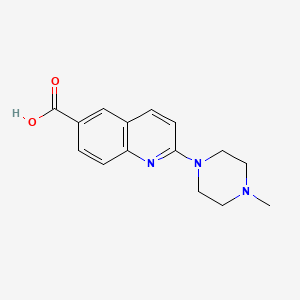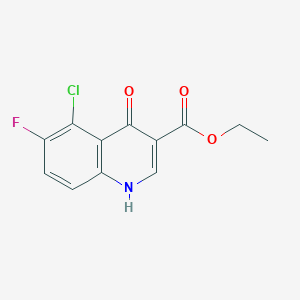![molecular formula C15H12FN3O B11849803 Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- CAS No. 650626-13-4](/img/structure/B11849803.png)
Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is a chemical compound that features a naphthalene ring substituted with a fluorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of 4-Fluoronaphthalene-1-ylamine: This can be achieved by nitration of 4-fluoronaphthalene followed by reduction of the nitro group to an amine.
Imidazole Ring Formation: The amine is then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Acetylation: The final step involves acetylation of the imidazole derivative to yield N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the naphthalene ring.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a methoxy group in place of the fluorine atom.
Scientific Research Applications
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluoronaphthalen-1-yl)acetamide: Lacks the imidazole ring, making it less versatile in terms of interactions with biological targets.
N-(4-(4-Chloronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-(4-(4-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide: Contains a methoxy group, which can influence its electronic properties and solubility.
Uniqueness
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is unique due to the presence of both a fluorinated naphthalene ring and an imidazole ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
650626-13-4 |
|---|---|
Molecular Formula |
C15H12FN3O |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C15H12FN3O/c1-9(20)18-15-17-8-14(19-15)12-6-7-13(16)11-5-3-2-4-10(11)12/h2-8H,1H3,(H2,17,18,19,20) |
InChI Key |
GDMBQIIIYWOCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N1)C2=CC=C(C3=CC=CC=C32)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)



![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)






